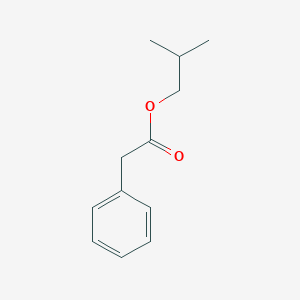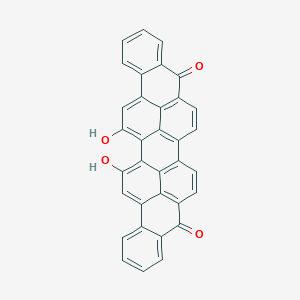
Dihydroxyviolanthrone
Descripción general
Descripción
Dihydroxyviolanthrone, also known as 16,17-Dihydroxyviolanthrone, is a chemical compound with the molecular formula C34H16O4 . It has an average mass of 488.488 Da and a monoisotopic mass of 488.104858 Da .
Synthesis Analysis
The synthesis of Dihydroxyviolanthrone involves the electrochemical oxidation of 4,5-dihydroxyphenanthrene . This process is reversible, and the quinone could be characterized by spectroelectrochemical means . Another method involves the oxidation of 4,4′-bibenzanthrone(I) to dioxoviolanthrone(II) with electrogenerated Mn +3 and reduction of (II) to (III) with SO2 .Molecular Structure Analysis
The molecular structure of Dihydroxyviolanthrone is characterized by its specific molecular targets, such as an enzyme or receptor . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Chemical Reactions Analysis
The chemical reactions of Dihydroxyviolanthrone involve the electrochemical oxidation of 4,5-dihydroxyphenanthrene . This process is reversible, and the quinone could be characterized by spectroelectrochemical means .Physical And Chemical Properties Analysis
Dihydroxyviolanthrone has a density of 1.6±0.1 g/cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound has a polar surface area of 75 Å2 and a molar volume of 303.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Characterization
16,17-Dihydroxyviolanthrone has been used in electrochemical synthesis and characterization studies . The electrochemical oxidation of 16,17-dihydroxyviolanthrone is reversible, and the quinone could be characterized by spectroelectrochemical means . This property makes it a valuable compound for studying electrochemical processes and reactions.
Quantum Chemical Calculations
Quantum chemical calculations have been performed on 16,17-dihydroxyviolanthrone . These calculations confirm the experimental findings and indicate that a bay dicarbonyl moiety, also found in a number of angucycline antibiotics, does not necessarily have to confer extreme reactivity . This makes 16,17-dihydroxyviolanthrone a useful compound for theoretical and computational chemistry studies.
Stability Studies
The stability of 16,17-dihydroxyviolanthrone has been studied in relation to its structural and electronic parameters . These studies provide valuable insights into the stability of bay quinones, a class of compounds characterized by two carbonyl moieties forced into close proximity by their spatial arrangement .
Reactivity Studies
16,17-Dihydroxyviolanthrone has been used to study the reactivity of bay quinones . In a series of phenanthrene quinones with an equal number (zero) of Clar sextets and a varying number of bay carbonyl groups (zero to two), there was a clear correlation between the triplet energy, taken as a measure of biradical character, and the number of bay carbonyl moieties .
Photochemical Studies
16,17-Dihydroxyviolanthrone has been used in photochemical studies . The radical-induced reduction of 16,17-dihydroxyviolanthrone in argon-saturated 1-phenylethanol or mixtures of dimethyl sulfoxide and acetonitrile or glycerol triacetate was studied by photochemical methods .
Antibiotics Research
The structure of 16,17-dihydroxyviolanthrone is similar to that of a number of angucycline antibiotics . This similarity makes it a valuable compound for studying the properties and behaviors of these antibiotics .
Propiedades
IUPAC Name |
30,34-dihydroxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16O4/c35-25-13-23-15-5-1-3-7-19(15)33(37)21-11-9-17-18-10-12-22-28-24(16-6-2-4-8-20(16)34(22)38)14-26(36)32(30(18)28)31(25)29(17)27(21)23/h1-14,35-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYICCKROPVHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C4C5=C(C=CC(=C35)C2=O)C6=C7C4=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059574 | |
| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16,17-Dihydroxyviolanthrone | |
CAS RN |
128-59-6 | |
| Record name | 16,17-Dihydroxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16,17-Dihydroxyviolanthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxydibenzanthrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16,17-dihydroxyviolanthrene-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16,17-DIHYDROXYVIOLANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA294C8LU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



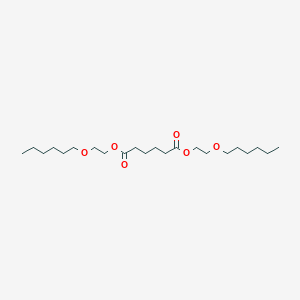
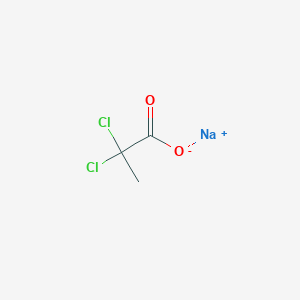

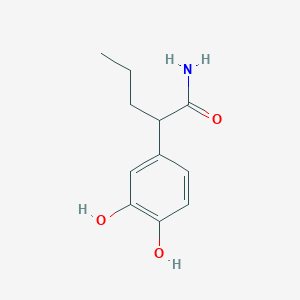
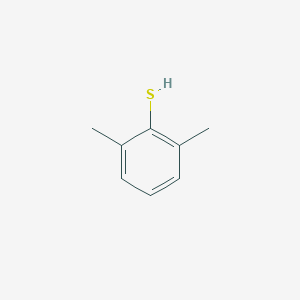
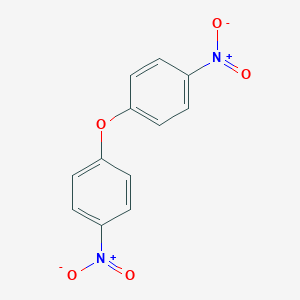
![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)
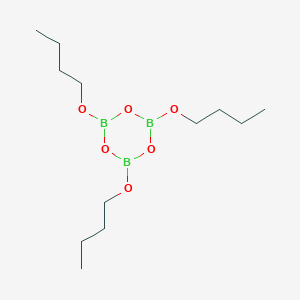
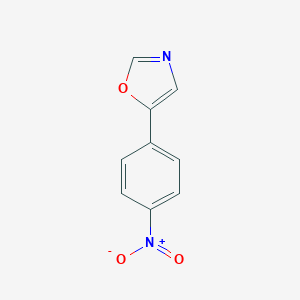
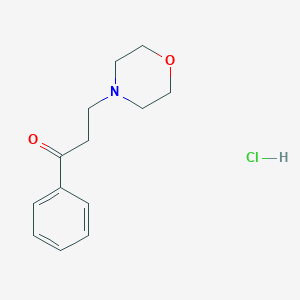
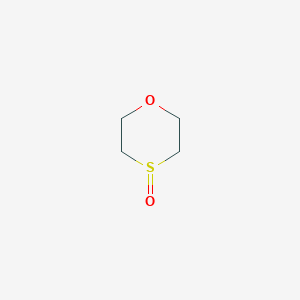

![Methanesulfonic acid, [(3-methylphenyl)amino]-](/img/structure/B89434.png)
